Benzaldehyde, 3,4-dibenzyloxy-2-fluoro-
Description
Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- (CAS: 61338-96-3) is a fluorinated aromatic aldehyde with the molecular formula C₂₁H₁₇FO₃ and a molecular weight of 336.356 g/mol . Its structure features a benzaldehyde core substituted with two benzyloxy groups at positions 3 and 4 and a fluorine atom at position 2 (Figure 1). The benzyloxy groups contribute to increased steric bulk and lipophilicity, distinguishing it from simpler fluorinated benzaldehyde derivatives. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its substituents influence reactivity and interaction with biological targets.
Properties
CAS No. |
61338-96-3 |
|---|---|
Molecular Formula |
C21H17FO3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-fluoro-3,4-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H17FO3/c22-20-18(13-23)11-12-19(24-14-16-7-3-1-4-8-16)21(20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
RQYQUZBOGGGDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, benzyl chloride, and fluorobenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Procedure: The benzaldehyde is first reacted with benzyl chloride in the presence of the base to form 3,4-dibenzyloxybenzaldehyde. This intermediate is then reacted with fluorobenzene under similar conditions to introduce the fluorine atom at the 2 position.
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dibenzyloxy-2-fluorobenzoic acid.
Reduction: Formation of 3,4-dibenzyloxy-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzyloxy groups can also influence the compound’s solubility and overall chemical behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound is distinguished by two benzyloxy groups, which increase steric hindrance and lipophilicity compared to mono- or di-fluorinated analogs.
- Compounds like 2-fluorobenzaldehyde and 2,4-difluorobenzaldehyde lack oxygen-containing substituents, resulting in simpler structures and lower molecular weights .
- 3,4-Difluoro-2-hydroxybenzaldehyde replaces benzyloxy with hydroxyl groups, enhancing polarity but reducing stability under acidic conditions .
Physical and Chemical Properties
| Property | Benzaldehyde, 3,4-dibenzyloxy-2-fluoro- | 2-Fluorobenzaldehyde | 3,4-Difluoro-2-hydroxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | 336.356 | 124.11 | 158.10 |
| Boiling Point | Estimated >300°C (high due to bulk) | 179–181°C | Not reported |
| Solubility | Low in water; high in organic solvents | Moderate in organic | High in polar solvents (due to -OH) |
| Lipophilicity (LogP) | ~4.5 (estimated) | ~1.9 | ~1.2 |
Analysis :
- The benzyloxy groups in the target compound drastically reduce water solubility and increase affinity for lipid environments, making it suitable for drug delivery systems requiring membrane penetration .
- Hydroxyl-substituted analogs (e.g., 3,4-difluoro-2-hydroxybenzaldehyde) exhibit higher polarity, favoring applications in aqueous-phase reactions .
Reactivity and Stability
- Electrophilic Substitution : The fluorine atom at position 2 deactivates the aromatic ring, directing electrophiles to positions 5 or 6. Benzyloxy groups further deactivate the ring but stabilize intermediates via resonance .
- Acid Sensitivity : Benzyl ethers in the target compound are labile under strong acidic conditions, whereas hydroxyl groups in analogs like 3,4-difluoro-2-hydroxybenzaldehyde are prone to oxidation .
- Nucleophilic Attack : The aldehyde group in all compounds reacts with nucleophiles (e.g., Grignard reagents), but steric hindrance from benzyloxy groups in the target compound may slow reaction kinetics .
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